4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-3-23-17(19)13-9-15(22-2)16(10-14(13)18(20)21)24-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYOBBKAVXYSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Nitro-Benzoic Acid
- The esterification is typically performed by reacting the nitro-benzoic acid with ethanol in the presence of an acid catalyst.
- Common catalysts include sulfuric acid or polyfluoroalkanesulfonic acids (or their hydrates), which improve yield and purity compared to traditional methods.
- Reaction conditions: heating the solution to 60–120 °C , preferably around 95–108 °C , often under reflux or controlled pressure.
- Solvents used can be inert organic solvents such as toluene , benzene , or chlorobenzene to facilitate the reaction and ease product separation.
- The process includes careful control of ethanol addition and temperature to prevent side reactions such as sulfonation or oxidation.
- After reaction, the catalyst is extracted and recycled, and the ester product is purified by aqueous washes and distillation.
- Yields reported are high, typically around 88% , with purity exceeding 98% by HPLC analysis.
Introduction of the Benzyloxy Group
- The benzyloxy group is introduced by alkylation of the hydroxy group on the aromatic ring.
- Starting from 4-hydroxy-3-methoxybenzoic acid or its ester , the hydroxy group is reacted with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate .
- Reaction is performed in ethanol or 1,4-dioxane under reflux conditions (e.g., 65 °C for 7–8 hours).
- The reaction mixture is then acidified to precipitate the product, which is crystallized and dried under vacuum.
- Yields for this step are reported at about 83–98% , with high purity.
Nitration Step
- The nitration is carried out by treating the benzyloxy-methoxy benzoic acid ester with nitric acid under controlled conditions to introduce the nitro group at the 2-position.
- This step requires careful temperature control to avoid over-nitration or decomposition.
- The nitrated product is isolated by crystallization and purified.
- Characterization by NMR and LC-MS confirms the structure and purity.
- Crystallographic studies show the compound crystallizes in a monoclinic system with specific lattice parameters, indicating high structural integrity.
Representative Reaction Scheme
| Step | Reactants | Conditions | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1. Esterification | 4-nitro-benzoic acid + ethanol | Acid-catalyzed esterification | Polyfluoroalkanesulfonic acid or H2SO4 | Toluene or inert solvent | 95–108 °C | Several hours | ~88 | Catalyst recycled; high purity |
| 2. Benzyloxy group introduction | 4-hydroxy-3-methoxybenzoic acid ethyl ester + benzyl bromide | Alkylation | NaOH or K2CO3 | Ethanol or 1,4-dioxane | 65 °C reflux | 7–8 h | 83–98 | Acidification and crystallization |
| 3. Nitration | Benzyloxy-methoxy benzoic acid ethyl ester + HNO3 | Electrophilic substitution | None | Usually neat or dilute acid | Controlled temp | Variable | High | Monitored by NMR, LC-MS |
Additional Notes on Reaction Optimization
- Use of anhydrous conditions and dry solvents improves yields and reduces side reactions.
- Bases such as potassium carbonate are preferred for alkylation due to mildness and selectivity.
- Reflux times and temperatures are optimized to balance conversion and minimize decomposition.
- Post-reaction workup involves solvent removal under reduced pressure, extraction with ethyl acetate, and crystallization using mixed solvents such as cyclohexane and isopropyl ether to enhance purity.
- The esterification step benefits significantly from using polyfluoroalkanesulfonic acid catalysts, which provide higher selectivity and less side-product formation compared to sulfuric acid.
Summary of Research Findings
- The preparation of this compound is well-established through multi-step synthesis involving esterification, alkylation, and nitration.
- High yields (above 80%) and purities (above 95%) are achievable with appropriate catalysts and reaction conditions.
- The use of advanced catalysts like polyfluoroalkanesulfonic acids enhances the esterification step by reducing side reactions.
- Alkylation with benzyl bromide in the presence of bases such as sodium hydroxide or potassium carbonate is efficient and selective.
- Nitration is performed under controlled conditions to ensure regioselectivity and product integrity.
- The compound’s structure and purity are confirmed by NMR, LC-MS, and X-ray crystallography.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by the presence of:
- Benzyloxy group : Provides stability and protects the hydroxyl group during chemical reactions.
- Methoxy group : Enhances solubility and reactivity.
- Nitro group : Often associated with biological activity and can influence the compound's pharmacological properties.
The molecular formula is with a molecular weight of approximately 345.32 g/mol. This structure makes it an interesting candidate for further chemical modifications and applications in medicinal chemistry.
Biological Activities
Research indicates that 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester exhibits notable biological activities, including:
- Anti-cancer Properties : Its derivatives have been studied for their potential to act as precursors in the synthesis of benzodiazepine-based prodrugs, which may have anti-tumor effects.
- Anti-inflammatory Effects : Compounds with similar structural motifs often show activity against inflammatory processes, making them potential candidates for treating chronic inflammatory diseases.
- Enzyme Interaction Studies : Investigations into its binding affinity and efficacy in biological systems suggest it can interact with various biological targets involved in cancer progression and inflammation .
Applications in Drug Development
The compound's unique structure allows for its use as a lead compound in drug development. Its derivatives can be designed to enhance pharmacokinetic properties such as:
- Bioavailability : Modifications can improve absorption and distribution within biological systems.
- Selectivity : Targeting specific receptors or enzymes to minimize side effects while maximizing therapeutic effects.
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of compounds derived from this compound. For example, research has demonstrated its effectiveness against specific cancer cell lines, indicating a promising avenue for further investigation into its therapeutic potential. Additionally, studies focusing on its interaction with enzymes involved in drug metabolism have provided insights into optimizing its pharmacokinetic properties .
Mechanism of Action
The mechanism by which 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group, in particular, plays a crucial role in its biological activity, potentially interfering with cellular processes.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural analogs and their differences:
Physicochemical Properties
- Solubility : The benzyloxy group in the target compound enhances lipophilicity compared to hydroxy-substituted analogs (e.g., ). Methyl esters () are less hydrophobic than ethyl esters due to shorter alkyl chains.
- Stability : Nitro groups generally improve thermal stability but may increase sensitivity to reducing agents. Chloro substituents () introduce additional stability challenges under basic conditions.
Biological Activity
4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a benzyloxy group, a methoxy group, and a nitro group attached to a benzoic acid framework, making it an interesting subject for pharmacological research. Its molecular formula is CHNO, with a molecular weight of approximately 345.32 g/mol.
The biological activities of this compound can be attributed to its structural components. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. This interaction may influence various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression . The benzyloxy and methoxy groups enhance the compound's binding affinity and specificity for these molecular targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Derivatives of this compound have been studied for their potential anti-cancer properties. They act as precursors in the synthesis of benzodiazepine-based prodrugs, which have shown efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory and analgesic activities, suggesting that this compound may also possess these properties.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Methoxy-4-(benzyloxy)-2-nitrobenzoic acid | 1643979-88-7 | Similar nitro and benzyloxy groups; potential anti-cancer activity |
| Methyl 5-methoxy-4-(benzyloxy)-2-nitrobenzoate | 1646152-47-7 | Methyl ester variant; used in similar synthetic pathways |
| 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 | Contains two methoxy groups; different biological properties |
| Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | 27883-60-9 | Hydroxyl group instead of benzyloxy; varying reactivity |
This comparison highlights the unique attributes of this compound, particularly its applications in drug development and synthesis.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : A study evaluated the anticancer effects of related nitro compounds on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC values in the low micromolar range .
- Enzyme Inhibition : Research has demonstrated that compounds with similar structures can inhibit specific enzymes involved in cancer metabolism. For instance, one study reported low nanomolar inhibitory activities against purine nucleoside phosphorylase (PNP), indicating potential therapeutic applications in targeting metabolic pathways in cancer cells .
Q & A
(Basic) What are the typical synthetic routes for preparing 4-benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester?
Methodological Answer:
The synthesis involves sequential functionalization of the benzoic acid scaffold. A common approach includes:
Protection of hydroxyl groups : Benzyl ether protection (e.g., benzyl bromide under basic conditions) for the 4-hydroxy position to form the 4-benzyloxy intermediate .
Esterification : Ethyl ester formation via acid-catalyzed reaction with ethanol or using ethyl chloroformate .
Nitration : Controlled nitration at the 2-position using mixed nitric-sulfuric acid, ensuring regioselectivity by directing effects of adjacent substituents .
Key challenges include avoiding over-nitration and managing competing reactivity of methoxy groups.
(Basic) What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to resolve polar nitro and methoxy groups .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data for nitro-aromatic esters .
- HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water mobile phases can separate trace impurities .
(Basic) How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyl or ethoxy groups) .
- IR : Nitro group absorption at ~1520 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
(Advanced) How can competing reactivity of nitro and methoxy groups be managed during synthesis?
Methodological Answer:
- Protection-Deprotection : Temporarily protect the methoxy group as a methyl ether or silyl ether during nitration to prevent oxidation .
- Temperature Control : Perform nitration at 0–5°C to minimize side reactions (e.g., demethylation) .
- Directed Ortho-Metalation : Use directing groups (e.g., boronic esters) to enhance regioselectivity .
(Advanced) What strategies address instability of the nitro group during storage?
Methodological Answer:
- Storage Conditions : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation .
- Stabilizers : Add antioxidants (e.g., BHT) to solutions to inhibit radical-mediated decomposition .
- Monitor Purity : Regular HPLC analysis to detect nitro-reduction byproducts (e.g., amine derivatives) .
(Advanced) How to resolve contradictions in spectral data interpretation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous protons and carbons, especially overlapping signals from benzyloxy and methoxy groups .
- Reference Databases : Consult NIST Chemistry WebBook for benchmark spectra of analogous nitro-aromatic esters .
(Advanced) How does electronic effects influence reactivity in downstream functionalization?
Methodological Answer:
- Computational Modeling : Use DFT to map electron density (e.g., nitro as strong electron-withdrawing group) and predict sites for nucleophilic/electrophilic attacks .
- Substituent Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) groups create polarized regions, directing reactions like hydrogenation or cross-coupling .
(Advanced) What safety protocols are critical for handling nitro-substituted benzoic acid esters?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and fume hoods to avoid skin/eye contact and inhalation .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) before disposal .
- Emergency Measures : Immediate ethanol/water rinsing for skin contact and activated charcoal for accidental ingestion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
